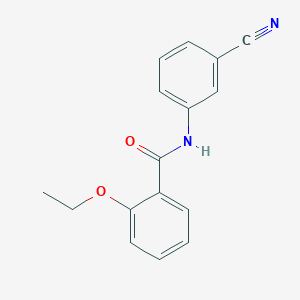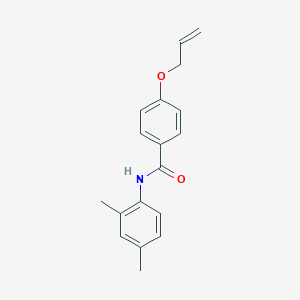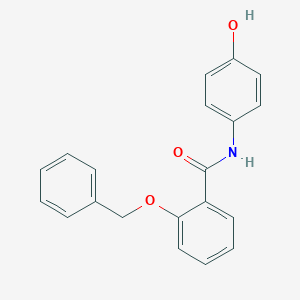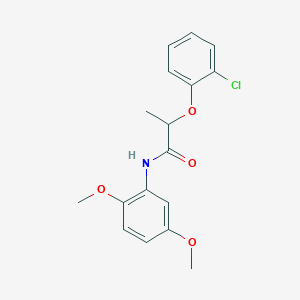![molecular formula C16H13Cl2FN4S B496130 N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B496130.png)
N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine: is a complex organic compound characterized by the presence of dichlorobenzyl, fluorobenzyl, and triazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the dichlorobenzyl and fluorobenzyl groups. Common reagents used in these reactions include sodium azide, benzyl halides, and thiols. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the benzyl groups, potentially altering the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Altered triazole derivatives or reduced benzyl groups.
Substitution: Functionalized aromatic rings with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the dichlorobenzyl and fluorobenzyl groups enhance the compound’s affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
DDT (Dichlorodiphenyltrichloroethane): An organochloride with structural similarities in the dichlorobenzyl group.
Uniqueness: N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to the combination of its triazole ring and the presence of both dichlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C16H13Cl2FN4S |
|---|---|
Peso molecular |
383.3g/mol |
Nombre IUPAC |
N-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13Cl2FN4S/c17-13-4-3-12(15(18)7-13)8-21-23-10-20-22-16(23)24-9-11-1-5-14(19)6-2-11/h1-7,10,21H,8-9H2 |
Clave InChI |
DDCZLRXLUXYOHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=CN2NCC3=C(C=C(C=C3)Cl)Cl)F |
SMILES canónico |
C1=CC(=CC=C1CSC2=NN=CN2NCC3=C(C=C(C=C3)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B496050.png)
![N-{4-[(methylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B496052.png)

![N-[4-(acetylamino)phenyl]-2-butoxybenzamide](/img/structure/B496054.png)
![N-[4-(2-methylpropoxy)phenyl]-2-phenoxyacetamide](/img/structure/B496056.png)

![4-butoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B496058.png)
![N-[4-(2-methylpropoxy)phenyl]-2-phenylacetamide](/img/structure/B496059.png)
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496061.png)


![N-allyl-2-{[4-(allyloxy)benzoyl]amino}benzamide](/img/structure/B496065.png)
![N-cyclohexyl-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B496068.png)

